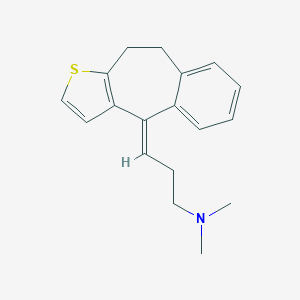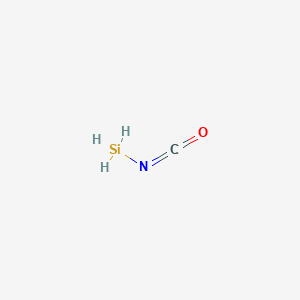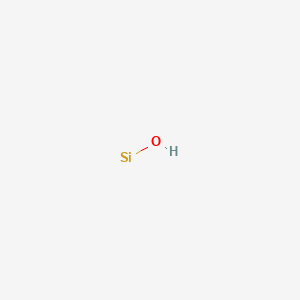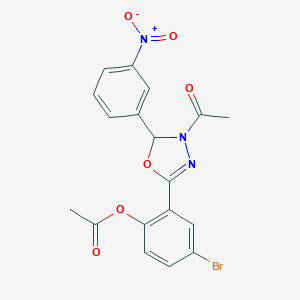![molecular formula C23H19N3O4 B228236 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicine and drug development.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, it has been shown to inhibit the activity of specific signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in medicine. Furthermore, future studies should explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one involves the reaction of 2-aminobenzophenone with ethyl 4-nitrophenylacetate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with methoxybenzaldehyde to yield the final product.
科学的研究の応用
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been found to have potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C23H19N3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H19N3O4/c1-30-21-9-5-4-8-20(21)25-22(24-19-7-3-2-6-18(19)23(25)27)15-12-16-10-13-17(14-11-16)26(28)29/h2-15,22,24H,1H3/b15-12+ |
InChIキー |
IJRURWPNDILRCB-NTCAYCPXSA-N |
異性体SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
acetate](/img/structure/B228245.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)